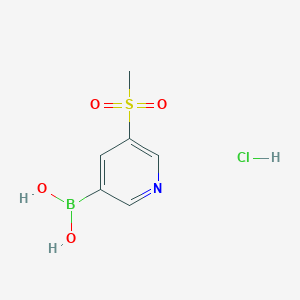
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a methanesulfonyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-chloro-3-pyridineboronic acid with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or conjugated systems.
Oxidation: Sulfone derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various metal catalysts, facilitating reactions such as the Suzuki-Miyaura coupling. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-pyridineboronic acid: Similar structure but with a chlorine atom instead of a methanesulfonyl group.
5-Methoxy-3-pyridineboronic acid: Contains a methoxy group instead of a methanesulfonyl group.
Uniqueness
(5-Methanesulfonylpyridin-3-yl)boronic acid hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C6H9BClNO4S |
|---|---|
Poids moléculaire |
237.47 g/mol |
Nom IUPAC |
(5-methylsulfonylpyridin-3-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C6H8BNO4S.ClH/c1-13(11,12)6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H |
Clé InChI |
XPVYHBIWNXRKTQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate](/img/structure/B13506803.png)
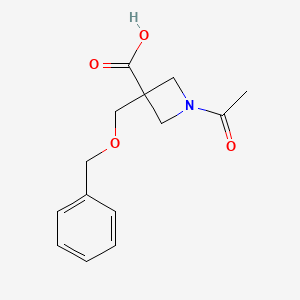
![Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate](/img/structure/B13506831.png)
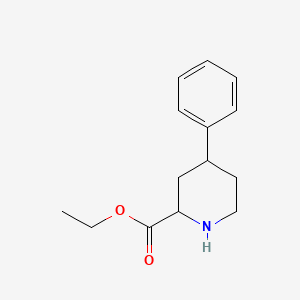
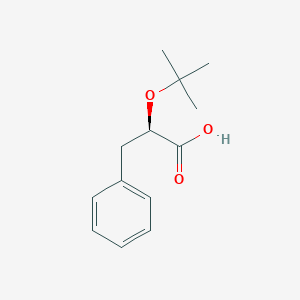
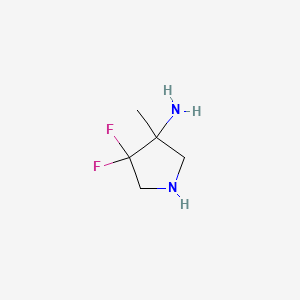
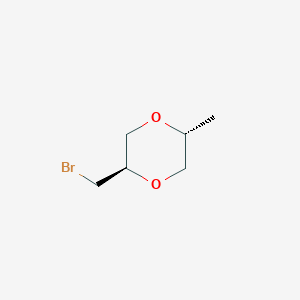
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)

![2-[(4-Cyanophenyl)formamido]propanoic acid](/img/structure/B13506876.png)
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
